6-Carboxy-X-rhodamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling of Nucleic Acids

A key application of 6-ROX lies in its ability to label nucleic acids (DNA and RNA) for various downstream applications. The carboxy group (COOH) in 6-ROX allows for conjugation with biomolecules like nucleotides, enabling the dye to be incorporated into the nucleic acid strand itself [, ]. This labeling strategy allows researchers to track and visualize the movement and behavior of nucleic acids within cells or biological samples.

Here are some specific examples:

Real-time PCR (polymerase chain reaction)

6-ROX is often used as a passive reference dye in real-time PCR experiments. Since it doesn't participate in the PCR reaction itself, its fluorescence signal remains constant throughout the experiment, allowing for normalization of the fluorescence signal generated by the target DNA molecule being amplified [].

Fluorescence in situ hybridization (FISH)

6-ROX can be conjugated to specific DNA probes used in FISH experiments. This allows researchers to visualize the location of specific DNA sequences within chromosomes or tissues [].

Fluorescence Resonance Energy Transfer (FRET) Applications

Another application of 6-ROX exploits its fluorescence properties in the context of Fluorescence Resonance Energy Transfer (FRET). FRET is a technique where the energy from an excited donor fluorophore (like 6-ROX) can be transferred to a nearby acceptor molecule, resulting in the emission of light by the acceptor. By strategically attaching 6-ROX and another fluorophore (acceptor) to biomolecules of interest, researchers can monitor their interaction based on changes in the FRET signal []. This approach provides valuable insights into protein-protein interactions, conformational changes in biomolecules, and other cellular processes.

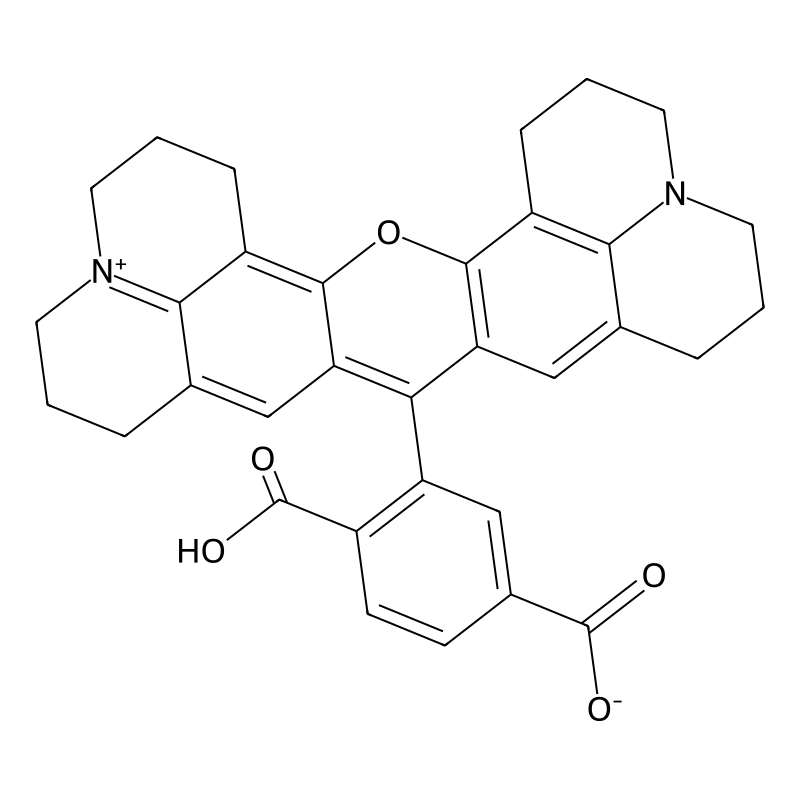

6-Carboxy-X-rhodamine is a fluorescent dye belonging to the rhodamine family, characterized by its intense fluorescence and structural rigidity. It features a carboxylic acid group that enhances its solubility in aqueous solutions, making it suitable for various biological applications. The compound exhibits strong absorption and emission properties, typically emitting in the red region of the spectrum, which is advantageous for multiplexing in fluorescence-based assays.

6-ROX functions as a fluorescent tag when conjugated to biomolecules [, ]. When illuminated with light of a specific wavelength (excitation), it emits light at a longer wavelength (emission). This emitted light can be measured using instruments like fluorescence microscopes or fluorescence plate readers, allowing researchers to track the location and behavior of the tagged biomolecule within a cell or biological sample [, ].

The primary chemical reaction involving 6-Carboxy-X-rhodamine is its conjugation with biomolecules such as nucleic acids, peptides, and proteins. This process often involves the formation of amide bonds between the carboxylic acid group of the dye and amine groups present in the target biomolecules. The dye can also undergo various transformations, including esterification and amidation, which are essential for creating conjugates with specific functionalities .

6-Carboxy-X-rhodamine is primarily utilized as a passive reference dye in quantitative polymerase chain reaction (PCR) assays. Its fluorescence properties allow it to serve as an internal control, helping to normalize data across different reactions. Studies have shown that varying concentrations of 6-Carboxy-X-rhodamine can significantly affect PCR efficiency and reproducibility, indicating its critical role in molecular biology applications .

The synthesis of 6-Carboxy-X-rhodamine typically involves a multi-step process:

- Starting Materials: The synthesis begins with commercially available precursors.

- Condensation Reaction: A symmetrical condensation is performed using two equivalents of a precursor compound with one equivalent of 4-carboxyphthalic anhydride.

- Electrophilic Aromatic Substitution: This step involves two sequential Friedel-Crafts-type reactions to construct the xanthene core.

- Purification: The crude product is purified through silica gel chromatography to obtain the final compound in high yield .

6-Carboxy-X-rhodamine has diverse applications, including:

- Fluorescence Microscopy: Used as a fluorescent marker for visualizing cellular components.

- Quantitative PCR: Acts as a passive reference dye to enhance the accuracy of quantitative measurements.

- Conjugation Chemistry: Serves as a linker for attaching various biomolecules in research and diagnostic applications.

Interaction studies involving 6-Carboxy-X-rhodamine focus on its binding affinity and conjugation efficiency with different biomolecules. These studies are crucial for optimizing its use in assays and ensuring reliable results. The dye's interactions can be influenced by factors such as pH, ionic strength, and the presence of competing molecules .

Several compounds share structural similarities with 6-Carboxy-X-rhodamine, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Carboxy-X-rhodamine | Similar xanthene core | Slightly different fluorescence spectrum |

| Rhodamine B | No carboxyl group; basic structure | Stronger fluorescence but less soluble |

| Tetramethylrhodamine | Highly substituted xanthene | Enhanced brightness but reduced stability |

These compounds highlight the versatility within the rhodamine family while emphasizing the unique characteristics of 6-Carboxy-X-rhodamine in terms of solubility and application scope.

The synthesis of 6-Carboxy-X-rhodamine relies fundamentally on Friedel-Crafts condensation reactions, which represent the cornerstone methodology for constructing the xanthene core structure [1]. The classical approach involves a symmetrical condensation reaction between two equivalents of appropriately substituted aromatic precursors and one equivalent of 4-carboxyphthalic anhydride [1] [2]. This process requires two sequential Friedel-Crafts-type electrophilic aromatic substitution reactions for the formation of the characteristic xanthene skeleton [1].

Initial attempts using traditional condensation protocols at high temperatures (180°C) resulted in minimal yields, primarily due to considerable sublimation of starting materials around the vessel wall [1]. The application of catalytic amounts of Lewis acids such as zinc chloride or protic acids like sulfuric acid similarly produced poor yields of the desired products [1]. However, significant yield improvements were achieved by employing a high-boiling weakly acidic solvent, specifically normal-propanoic acid (pKa 4.82), combined with trace amounts of 2 molar sulfuric acid under reflux conditions [1].

The optimization of reaction conditions revealed that the choice of solvent system is critical for successful Friedel-Crafts condensation [1]. The use of normal-propanoic acid as a weakly acidic medium provides the necessary acidity for the electrophilic aromatic substitution while minimizing side reactions and decomposition pathways [1]. This methodology allows for the synthesis of gram quantities of 6-Carboxy-X-rhodamine from inexpensive starting materials [1].

Reaction Conditions and Yields

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | Reflux (141°C) | 32-42% |

| Solvent | n-Propanoic acid | - |

| Catalyst | 2M H₂SO₄ (trace) | - |

| Reaction Time | Variable | - |

| Starting Material Ratio | 2:1 (aromatic:anhydride) | - |

The Friedel-Crafts approach produces both 5- and 6-isomers of carboxy-X-rhodamine, necessitating subsequent separation procedures [1]. The regioselectivity of the condensation reaction depends on the electronic properties and steric effects of the aromatic precursors [4]. Electron-donating groups and smaller substituents generally favor higher synthetic yields in this condensation methodology [4].

Catalytic Strategies for Isomer-Specific Synthesis

The development of catalytic strategies for isomer-specific synthesis of 6-Carboxy-X-rhodamine represents a significant advancement in rhodamine chemistry [6] [7]. Palladium-catalyzed carbon-nitrogen cross-coupling reactions have emerged as a unified and convenient strategy for the preparation of rhodamines with high regioselectivity [6] [29]. Fluorescein ditriflates undergo palladium-catalyzed carbon-nitrogen cross-coupling with various nitrogen nucleophiles, including amines, amides, and carbamates, providing direct access to known and novel rhodamine derivatives [29].

The regioselective synthesis of rhodamine dyes addresses the significant drawback of traditional methods that produce mixtures of isomers, requiring extensive purification protocols to separate products and provide pure isomers [7]. Modern catalytic approaches can achieve regioselective formation of compounds with yields ranging from 50% to 100%, with many reactions achieving 60% to 99% yields [7]. The regioselectivity is particularly important for 6-Carboxy-X-rhodamine synthesis, as the positional difference between 5- and 6-isomers can significantly affect biological properties of underlying conjugates [23].

Palladium-Catalyzed Methodologies

The palladium-catalyzed approach utilizes fluorescein derivatives as starting materials, which are converted to rhodamines through cross-coupling reactions [6]. This methodology enables the synthesis of not only normal-alkyl rhodamines but also normal-aryl and normal-acyl derivatives [6]. The reactions proceed under milder conditions compared to traditional Friedel-Crafts approaches and can accommodate a broader range of functional groups [6].

Isomerically pure 5- and 6-substituted fluorescein dyes can be readily synthesized on multigram scales, making this approach a convenient and divergent synthetic route to regioisomerically pure rhodamine dyes [6]. The cross-coupling methodology provides access to various rhodamine structures while maintaining excellent control over regiochemistry [6].

Transition Metal Catalysis

Recent developments in transition metal catalysis have expanded the scope of rhodamine synthesis beyond palladium systems [30]. Iridium and ruthenium complexes have been successfully employed in rhodamine synthesis, particularly for the preparation of fluorescent derivatives [30]. These metal complexes offer alternative pathways for constructing rhodamine structures with specific substitution patterns [30].

The catalytic strategies often involve carbon-hydrogen functionalization reactions that provide direct access to functionalized rhodamine derivatives [13]. Rhodium-catalyzed carbon-hydrogen functionalization using hypervalent iodine reagents has demonstrated complete regioselectivity for specific positions on rhodamine scaffolds [13].

Post-Synthetic Functionalization Techniques

Post-synthetic functionalization of 6-Carboxy-X-rhodamine represents a powerful strategy for introducing diverse functional groups while preserving the core rhodamine structure [11] [12]. The carboxylic acid group in 6-Carboxy-X-rhodamine serves as a versatile handle for further chemical modifications through various coupling reactions [1] [11].

The most common post-synthetic modification involves the activation of the carboxylic acid group through conversion to N-hydroxysuccinimidyl esters [1]. This transformation is typically achieved using N,N,N,N-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate in the presence of at least two equivalents of base, such as triethylamine [1]. The resulting N-hydroxysuccinimidyl ester can then react efficiently with amino groups of molecules of interest [1].

Activation and Coupling Protocols

The succinimidyl esterification procedure requires air-free techniques for both activation and coupling reactions [1]. The activation is performed in a specialized vessel under inert atmosphere, and the activated dye is transferred via cannula to the coupling vessel containing the target molecule in dimethyl sulfoxide [1]. This methodology consistently provides coupling yields of approximately 64% [1].

Post-synthetic derivatization techniques have been developed to enhance water solubility of rhodamine dyes through chemical modification of carboxylic acid functionality [11]. The introduction of disulfonated heterobifunctional linkers achieves significant water solubility enhancement without compromising photophysical properties, including large molar extinction coefficients and high quantum yields [11].

Functionalization with Protective Groups

Advanced post-synthetic strategies involve the use of protective groups to enable selective functionalization [14]. Tert-butyl dicarbonate protection of amino groups allows for controlled condensation reactions while preserving reactive sites for subsequent modifications [14]. The methodology involves initial protection, condensation under dicyclohexylcarbodiimide and dimethylaminopyridine conditions, followed by deprotection to yield products with independent active amino groups [14].

The post-synthetic approach enables the preparation of rhodamine derivatives with multiple reactive groups, including disulfide linkages and amino functionalities [14]. These modifications provide platforms for further applications in bioconjugation and materials science [14].

Purification and Characterization Protocols

The purification and characterization of 6-Carboxy-X-rhodamine requires sophisticated analytical techniques to ensure product purity and structural confirmation [1] [16] [17]. High-performance liquid chromatography represents the primary method for purification and purity assessment of rhodamine derivatives [17] [20].

Chromatographic Purification Methods

Flash chromatography using silica gel represents the standard approach for separating regioisomeric mixtures of 5- and 6-Carboxy-X-rhodamine [1]. Extensive optimization is required to develop conditions for separation of significant quantities, typically utilizing silica gel 60 (230-450 mesh) slurry packed into columns and eluted with methanol/chloroform gradients [1]. The optimal flow rate is maintained at 5 milliliters per minute, with progress monitored using ultraviolet detection at 365 nanometers [1].

The separation procedure typically yields 34% and 32% isolated yields for 5- and 6-isomers respectively when starting with the normal-propylene bridged derivatives [1]. For gamma,gamma-dimethylpropylene bridged compounds, yields of 42% and 15% are achieved for the respective isomers [1]. The isomeric purity of isolated compounds is determined by high-performance liquid chromatography analysis to be greater than 99% [1].

High-Performance Liquid Chromatography Protocols

Semi-preparative high-performance liquid chromatography utilizes specialized instrumentation including variable wavelength ultraviolet-visible detectors operated at 550 nanometers and radiometric detectors optimized for specific photon energies [17]. The solvent system consists of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile with specific gradient programs [17].

For purification applications, the gradient protocol involves: 0-10 minutes (40% acetonitrile), 10-30 minutes (40-50% acetonitrile), 30-35 minutes (50-100% acetonitrile), and 35-40 minutes (100% acetonitrile), all at a flow rate of 5 milliliters per minute at room temperature [17]. Analytical high-performance liquid chromatography employs similar solvent systems with modified gradient programs for quality control analysis [17].

Spectroscopic Characterization Techniques

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6-Carboxy-X-rhodamine compounds [1] [33]. Complete structural analysis requires both one-dimensional and two-dimensional nuclear magnetic resonance techniques [1]. The differentiation between 5- and 6-isomers relies on characteristic aromatic proton patterns observed in proton nuclear magnetic resonance spectra [1].

For 6-Carboxy-X-rhodamine, the nuclear magnetic resonance spectrum shows distinctive features including two neighboring aromatic protons appearing as doublets with large vicinal coupling constants [1]. Correlation spectroscopy experiments confirm the assignments through strong correlations between adjacent protons [1]. The carboxylic acid proton appears as a characteristic singlet at approximately 13.22 parts per million [1].

Mass Spectrometry and Infrared Characterization

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for rhodamine derivatives [36]. High-resolution tandem mass spectrometry using Orbitrap technology enables proper resolution of isobars and correct attribution of molecular formulas to all major product ions [36]. Comprehensive mechanistic fragmentation patterns have been established for rhodamine compounds, serving as guides for mass spectrometry data interpretation [36].

Infrared spectroscopy offers complementary structural information through characteristic functional group absorptions [38] [39]. Fourier transform infrared spectroscopy identifies key vibrational bands including carbonyl stretches around 1730 inverse centimeters, carbon-nitrogen vibrations at 1565 and 1580 inverse centimeters, and methylene/methyl bending vibrations at 1462 and 1372 inverse centimeters respectively [39].

Photophysical Property Assessment

The characterization protocol includes comprehensive photophysical property evaluation [1] [24]. 6-Carboxy-X-rhodamine exhibits excitation maxima at 581 nanometers with molar extinction coefficients of 3.6 × 10⁴ inverse molar inverse centimeters, emission maxima at 605 nanometers, and quantum yields of 0.96 [1]. These properties represent significant improvements over traditional rhodamine derivatives, showing red-shifted absorption and emission maxima with higher fluorescence quantum yields [1].

| Characterization Method | Key Parameters | Typical Values |

|---|---|---|

| HPLC Purity | Retention time, Peak area | >99% |

| ¹H NMR | Chemical shifts, Coupling constants | δ 13.22 ppm (COOH) |

| Mass Spectrometry | Molecular ion, Fragmentation | m/z confirmation |

| UV-Vis Spectroscopy | λmax excitation, λmax emission | 581 nm, 605 nm |

| Fluorescence | Quantum yield, Extinction coefficient | φ = 0.96, ε = 3.6 × 10⁴ |

Purity

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant